molecular formula C14H18N2O3 B13933545 Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13933545
M. Wt: 262.30 g/mol
InChI Key: CEZUSDZFZQQBLA-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo formylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might convert the formyl group to an alcohol or other reduced forms.

    Substitution: Various substitution reactions can occur, where functional groups on the naphthyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro-1,6-naphthyridine derivatives: These compounds share a similar core structure and might exhibit comparable biological activities.

    Formylated naphthyridines: Compounds with formyl groups attached to the naphthyridine ring.

    Tert-butyl esters: Compounds with tert-butyl ester functional groups.

Uniqueness

The uniqueness of Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate lies in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 7-formyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-5-4-6-15-12(10)7-11(16)9-17/h4-6,9,11H,7-8H2,1-3H3

InChI Key

CEZUSDZFZQQBLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C=O)N=CC=C2

Origin of Product

United States

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